1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-
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Overview
Description
1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- involves several steps. One common method includes the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel–Crafts conditions . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- can be compared with other benzazepine derivatives such as:
1-Benzazepine-1-acetic acid: Lacks the chlorophenylthio group, resulting in different biological activities.
2-Benzazepine-1-acetic acid: Has a different substitution pattern on the benzazepine ring, leading to variations in chemical reactivity and biological properties.
The uniqueness of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C18H16ClNO3S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanyl-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C18H16ClNO3S/c19-13-6-8-14(9-7-13)24-16-10-5-12-3-1-2-4-15(12)20(18(16)23)11-17(21)22/h1-4,6-9,16H,5,10-11H2,(H,21,22) |
InChI Key |
HCEJWCRNRFAUCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1SC3=CC=C(C=C3)Cl)CC(=O)O |
Origin of Product |
United States |
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